molecular formula C14H21Cl2N3O3 B13581589 2-[6-(2-Methoxyethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-aminedihydrochloride

2-[6-(2-Methoxyethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-aminedihydrochloride

Katalognummer: B13581589
Molekulargewicht: 350.2 g/mol
InChI-Schlüssel: AQVCQASQTUGTRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This compound features a tricyclic core (10,13-dioxa-4,6-diazatricyclo[7.4.0.0³,⁷]trideca-1(9),2,4,7-tetraene) with a 2-methoxyethyl substituent at position 6 and an ethanamine side chain at position 5, isolated as a dihydrochloride salt. Its molecular formula is C₁₄H₁₉N₃O₃·2HCl, with a free base molecular weight of 277.32 g/mol (calculated). The methoxyethyl group introduces polarity via its ether oxygen, while the ethanamine moiety contributes basicity, facilitating salt formation. Structural determination of such compounds often employs SHELX software for crystallographic refinement, a standard in small-molecule analysis . Synthesis likely parallels methods for analogous hydrochlorides, involving alkylation and salt formation with HCl in dioxane/methanol mixtures .

Eigenschaften

Molekularformel

C14H21Cl2N3O3

Molekulargewicht

350.2 g/mol

IUPAC-Name

2-[3-(2-methoxyethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C14H19N3O3.2ClH/c1-18-5-4-17-11-9-13-12(19-6-7-20-13)8-10(11)16-14(17)2-3-15;;/h8-9H,2-7,15H2,1H3;2*1H

InChI-Schlüssel

AQVCQASQTUGTRT-UHFFFAOYSA-N

Kanonische SMILES

COCCN1C2=CC3=C(C=C2N=C1CCN)OCCO3.Cl.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Construction of Benzimidazole Core

  • Starting materials typically involve o-phenylenediamine derivatives or substituted anilines.
  • The benzimidazole ring is commonly formed by condensation of o-phenylenediamine with carboxylic acids, aldehydes, or nitriles under acidic or dehydrating conditions.
  • For the dioxane ring fusion, ethylene glycol or related diols are introduced, often via nucleophilic substitution or cyclization reactions involving hydroxyl groups.

Introduction of the 2-Methoxyethyl Side Chain

  • The 2-methoxyethyl substituent is generally introduced via alkylation reactions .
  • A suitable halide, such as 2-methoxyethyl chloride or bromide, reacts with a nucleophilic site on the intermediate benzimidazole-dioxane scaffold.
  • Alkylation conditions typically involve a base (e.g., potassium carbonate) and polar aprotic solvents (e.g., dimethylformamide).

Attachment of Ethanamine Moiety and Salt Formation

  • The ethan-1-amine group can be introduced by reductive amination or by nucleophilic substitution with a suitable leaving group on the intermediate.
  • The dihydrochloride salt is formed by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent , yielding a crystalline salt with improved handling properties.

Hypothetical Stepwise Synthesis Route

Step Reaction Type Reagents/Conditions Outcome
1 Benzimidazole ring formation o-Phenylenediamine + appropriate aldehyde or acid under acidic reflux Formation of benzimidazole core
2 Dioxane ring fusion Reaction with ethylene glycol under acidic catalysis Formation of fused dioxane ring
3 Alkylation 2-Methoxyethyl chloride + base (K2CO3), DMF solvent, heat Introduction of 2-methoxyethyl substituent
4 Amination Nucleophilic substitution or reductive amination with ethanamine source Attachment of ethan-1-amine group
5 Salt formation Treatment with HCl gas or aqueous HCl Formation of dihydrochloride salt

Data Table of Key Physical and Chemical Properties

Property Value Source/Methodology
Molecular Formula C13H19Cl2N3O3 Computed (PubChem)
Molecular Weight 336.21 g/mol Computed (PubChem)
SMILES COCCN1C2=CC3=C(C=C2N=C1CN)OCCO3.Cl.Cl Computed (PubChem)
IUPAC Name 2-[6-(2-Methoxyethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-amine dihydrochloride Computed (PubChem)
Purity (commercial samples) ~95% Supplier data (Enamine)
Salt Form Dihydrochloride Supplier data (Enamine)

Research and Literature Survey Results

  • No direct peer-reviewed research articles or patents explicitly detailing the synthetic preparation of this exact compound were found in major chemical databases (PubChem, Sigma-Aldrich, Enamine).
  • The compound is commercially available from specialized chemical suppliers with purity and characterization data, indicating established but proprietary synthetic routes.
  • Related compounds with similar benzimidazole-dioxane cores have documented synthetic procedures involving condensation, cyclization, and alkylation steps, which provide a logical basis for the inferred synthesis route.

Summary and Recommendations for Synthesis

Given the structural complexity and lack of direct published synthesis, the preparation of 2-[6-(2-Methoxyethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-aminedihydrochloride likely involves:

  • Stepwise assembly of the benzimidazole and dioxane fused ring system from o-phenylenediamine derivatives and ethylene glycol.
  • Subsequent alkylation with 2-methoxyethyl halides.
  • Final functionalization with ethanamine and conversion to the dihydrochloride salt.

The absence of open literature suggests that synthesis protocols are proprietary or unpublished, typical for novel or specialized pharmaceutical intermediates.

Analyse Chemischer Reaktionen

Types of Reactions

2-[6-(2-Methoxyethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-aminedihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-[6-(2-Methoxyethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-aminedihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of 2-[6-(2-Methoxyethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is structurally related to two analogs (CID 28316498 and CID 167721867), differing in substituents and amine chain length. A detailed comparison is provided below:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula (Free Base) Substituent at Position 6 Amine Group Molecular Weight (Free Base)
Target Compound C₁₄H₁₉N₃O₃ 2-Methoxyethyl Ethanamine 277.32 g/mol
2-{6-Butyl-...}ethan-1-amine dihydrochloride (CID 28316498) C₁₅H₂₁N₃O₂ Butyl Ethanamine 275.34 g/mol
1-[6-(2-Methoxyethyl)-...]methanamine dihydrochloride (CID 167721867) C₁₃H₁₇N₃O₃ 2-Methoxyethyl Methanamine 263.29 g/mol

Key Observations:

The 2-methoxyethyl group (Target and CID 167721867) introduces polarity via its ether oxygen, likely improving solubility in polar solvents .

Amine Chain Length :

  • The ethanamine chain (Target and CID 28316498) provides greater conformational flexibility compared to methanamine (CID 167721867), which may influence receptor binding or salt stability .

Molecular Weight :

  • The target compound’s higher molecular weight (277.32 g/mol) compared to CID 167721867 (263.29 g/mol) reflects the additional methylene group in its amine side chain.

Synthesis: All three compounds likely share a common tricyclic core synthesized via cyclization reactions. Substituent introduction (e.g., alkylation for butyl/methoxyethyl groups) and dihydrochloride salt formation follow protocols similar to those in , using HCl in dioxane/methanol .

Crystallography :

  • Structural data for such compounds are typically resolved using SHELX software, which remains a gold standard for small-molecule refinement despite advancements in computational power .

Limitations:

No explicit pharmacological or solubility data are available in the provided evidence; comparisons rely on structural inferences. Experimental validation is needed to confirm predicted properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can its structural integrity be validated post-synthesis?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or cyclization, guided by analogous protocols for tricyclic amines . Structural validation requires techniques like ¹H/¹³C NMR to confirm functional groups and X-ray crystallography to resolve the tricyclic core . High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy, while HPLC (>98% purity) confirms synthetic yield .

Q. Which analytical techniques are recommended to assess purity and stability under experimental conditions?

  • Methodological Answer : Use HPLC with UV/Vis detection for purity analysis, coupled with accelerated stability studies (e.g., exposure to heat, light, or humidity) monitored via TLC or NMR . For degradation product identification, LC-MS/MS is critical to track structural modifications under stress conditions .

Q. What preliminary assays are suitable for screening biological activity?

  • Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., fluorescence-based kinetic studies) targeting receptors implied by its tricyclic structure, such as monoamine oxidases or GPCRs . Dose-response curves (IC₅₀ values) and selectivity profiling against related enzymes are essential to prioritize targets .

Advanced Research Questions

Q. How can computational modeling predict binding interactions with biological targets, and what are the limitations?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystallographic data of homologous targets (e.g., MAO-B PDB: 2V5Z) to model ligand-receptor interactions . Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Limitations include force field inaccuracies for heterocyclic systems and solvent effects, necessitating experimental corroboration .

Q. How to resolve contradictions in pharmacological data, such as inconsistent IC₅₀ values across studies?

  • Methodological Answer : Conduct meta-analysis of published datasets to identify variables (e.g., assay pH, solvent polarity, or cell line variability) . Replicate experiments under standardized conditions (e.g., ATP concentration in kinase assays) and apply statistical rigor (ANOVA with post-hoc tests) to isolate confounding factors .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer : Modify the 2-methoxyethyl side chain to enhance solubility (e.g., PEGylation) or reduce metabolic clearance . Use plasma protein binding assays and microsomal stability tests (CYP450 isoforms) to refine bioavailability. Parallel artificial membrane permeability assays (PAMPA) predict blood-brain barrier penetration .

Q. How to design structure-activity relationship (SAR) studies for derivatives with improved selectivity?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing methoxyethyl with piperidinyl groups) and compare activity across target panels . Employ 3D-QSAR models (CoMFA/CoMSIA) to correlate electronic/steric features with potency. Validate hypotheses via crystallographic fragment screening .

Q. What experimental approaches elucidate the compound’s mechanism of enzyme inhibition (competitive vs. allosteric)?

  • Methodological Answer : Use steady-state kinetic assays (varying substrate concentrations) to distinguish inhibition modes. Surface plasmon resonance (SPR) quantifies binding kinetics (kₒₙ/kₒff), while cryo-EM or X-ray co-crystallography visualizes binding sites .

Methodological Resources

  • Structural Characterization : X-ray crystallography (2.0 Å resolution recommended) ; DFT calculations for electronic structure analysis .
  • Biological Assays : Fluorescence polarization for protein-ligand interactions ; zebrafish models for preliminary toxicity screening .
  • Computational Tools : MOE for docking, PyMOL for visualization, Gaussian09 for quantum mechanics .

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